![molecular formula C20H18FN3O2 B2474313 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide CAS No. 1060207-24-0](/img/structure/B2474313.png)
2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each targeting a different functional group. For example, the pyrimidine ring could be formed through a condensation reaction, the fluorophenyl group could be introduced through a substitution reaction, and the acetamide group could be added through an acylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the pyrimidine ring and the fluorophenyl group could potentially make the molecule planar, while the acetamide group could introduce some steric hindrance .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the pyrimidine ring might undergo substitution reactions, the fluorophenyl group might participate in electrophilic aromatic substitution reactions, and the acetamide group could be hydrolyzed to form an acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorophenyl group could increase its lipophilicity, while the acetamide group could allow it to form hydrogen bonds .科学的研究の応用
Radiosynthesis and Imaging
A study explored the synthesis of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds closely related to 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide. These compounds are selective ligands of the translocator protein (18 kDa) and are significant for in vivo imaging using positron emission tomography (PET), thanks to their fluorine-18 labeling. These ligands, specifically DPA-714, were evaluated for imaging neuroinflammatory processes, as they have high binding affinity to the translocator protein 18 kDa (TSPO), an early biomarker for such conditions (Dollé et al., 2008). Similarly, a series of novel pyrazolo[1,5-a]pyrimidines, related to this compound, were synthesized and evaluated for their binding potential to TSPO, indicating their potential as in vivo PET-radiotracers for neuroinflammation (Damont et al., 2015).
Molecular Structure and Spectroscopic Analysis
The molecular structure, hydrogen-bonded interactions, and spectroscopic characteristics (FT–IR, FT–Raman) of a compound closely related to this compound were studied. The analysis included equilibrium geometry, natural bond orbital calculations, and vibrational assignments using the density functional B3LYP method. This study provides insight into the molecular structure and potential energy distributions, crucial for understanding the compound's properties and interactions (Mary et al., 2020).
Crystallographic Analysis
Crystallographic studies have been conducted on compounds with structures similar to this compound. These studies provide detailed insights into the compounds' conformation, intramolecular hydrogen bonding, and intermolecular interactions, which are essential for understanding the structural basis of their biological activities and interactions (Subasri et al., 2016).
Potential Therapeutic Applications
Although direct studies on this compound are limited, its structural analogs have demonstrated various biological activities. For example, some derivatives have shown anti-inflammatory activity, and others have exhibited antimicrobial properties against various pathogenic microorganisms. These findings suggest potential therapeutic applications, which could be relevant for further research into the compound of interest (Sunder & Maleraju, 2013).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-14(15-5-3-2-4-6-15)23-19(25)12-24-13-22-18(11-20(24)26)16-7-9-17(21)10-8-16/h2-11,13-14H,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXCRXQVDOAWQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。